molecular formula C18H17N3O2S B11252427 N-(3,4-dimethylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide

N-(3,4-dimethylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B11252427
M. Wt: 339.4 g/mol
InChI Key: AUAOAFJNZADTID-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazoline ring and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Sulfanylacetamide Formation: The sulfanylacetamide moiety is formed by reacting a suitable thiol with an acetamide derivative under basic conditions.

    Coupling Reaction: The final step involves coupling the 3,4-dimethylphenyl group with the quinazoline-sulfanylacetamide intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity. The process may also involve purification steps such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Biology: The compound is used in biological assays to study cell signaling pathways and enzyme inhibition.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential therapeutic effects.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases, proteases, and oxidoreductases.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetamide can be compared with other similar compounds:

    This compound vs. N-(3,4-dimethylphenyl)-2-[(4-methoxyquinazolin-2-yl)sulfanyl]acetamide: The hydroxy group in the former provides different reactivity and biological activity compared to the methoxy group in the latter.

    This compound vs. N-(3,4-dimethylphenyl)-2-[(4-chloroquinazolin-2-yl)sulfanyl]acetamide: The chloro derivative may have different pharmacokinetic properties and potency.

List of Similar Compounds

  • N-(3,4-dimethylphenyl)-2-[(4-methoxyquinazolin-2-yl)sulfanyl]acetamide
  • N-(3,4-dimethylphenyl)-2-[(4-chloroquinazolin-2-yl)sulfanyl]acetamide
  • N-(3,4-dimethylphenyl)-2-[(4-aminquinazolin-2-yl)sulfanyl]acetamide

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O2S/c1-11-7-8-13(9-12(11)2)19-16(22)10-24-18-20-15-6-4-3-5-14(15)17(23)21-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

AUAOAFJNZADTID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2)C

Origin of Product

United States

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